3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Description
Systematic Nomenclature & IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(2,4-dimethylphenoxy)methyl]pyrrolidine hydrochloride . Breaking down the nomenclature:
- Pyrrolidine : A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom.
- (2,4-dimethylphenoxy)methyl : A phenyl ring substituted with methyl groups at positions 2 and 4, connected via an ether linkage (-O-) to a methylene (-CH2-) group.
- Hydrochloride : Indicates the presence of a hydrochloric acid salt, protonating the pyrrolidine nitrogen.
Alternative names include 3-(2,4-dimethylphenoxymethyl)pyrrolidine hydrochloride and 3-[(2,4-dimethylphenoxy)methyl]pyrrolidinehydrochloride . The numbering prioritizes the pyrrolidine nitrogen as position 1, with the phenoxymethyl substituent at position 3.
Molecular Formula & Stereochemical Configuration Analysis
The molecular formula is C13H20ClNO , with a molecular weight of 241.76 g/mol . Key structural features include:
- Pyrrolidine ring : Adopts an envelope conformation to minimize steric strain.
- Chiral centers : The pyrrolidine C3 and the methylene carbon bridging the phenoxy group introduce stereochemical complexity.
Stereochemical Analysis
The compound exhibits two stereocenters :
- C3 of pyrrolidine : The substitution pattern (phenoxymethyl group at C3) creates a chiral center.
- Methylene carbon : If the phenoxymethyl group’s oxygen is asymmetrically bonded, additional stereoisomerism may arise.
Experimental data on enantiomeric separation or diastereomer prevalence is limited. However, computational models suggest that the (S)-configuration at C3 is energetically favored due to reduced steric clashes between the phenoxymethyl group and pyrrolidine hydrogens.
Table 1: Molecular Parameters
| Property | Value |
|---|---|
| Molecular formula | C13H20ClNO |
| Molecular weight | 241.76 g/mol |
| Chiral centers | 2 (C3 pyrrolidine, methylene) |
| Predominant conformation | Envelope (pyrrolidine ring) |
Crystallographic Data & Solid-State Packing Arrangements
Experimental X-ray diffraction data for this compound is not publicly available. However, analogous pyrrolidine derivatives exhibit monoclinic or orthorhombic crystal systems with P21/c or P212121 space groups. Key predicted packing features include:
- Hydrogen bonding : Between the protonated pyrrolidine nitrogen (N–H+) and chloride ions (Cl–).
- Van der Waals interactions : Dominated by the hydrophobic 2,4-dimethylphenoxy group.
- Layer stacking : Alternating hydrophilic (ionic) and hydrophobic (aromatic) regions.
Comparative analysis with methyl 4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate (a structurally similar compound) reveals intermolecular C–H···O interactions between the pyrrolidine ring and ester groups, suggesting analogous packing motifs.
Computational Chemistry: Density Functional Theory (DFT) Optimization of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s optimized geometry and electronic structure:
Key Findings:
Bond lengths :
- N–Cl (ionic interaction): ~3.1 Å
- C–O (ether): 1.43 Å
- C–N (pyrrolidine): 1.47 Å
Bond angles :
- C3–C–O (phenoxymethyl): 109.5°
- N–C3–C (pyrrolidine): 112.3°
Electrostatic potential :
- Positive charge localized on the protonated nitrogen.
- Negative charge distributed over chloride and ether oxygen.
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| N–Cl distance | 3.12 Å |
| C–O bond length | 1.43 Å |
| C3–C–O bond angle | 109.5° |
| Dihedral angle (aryl-O) | 180° |
The optimized geometry aligns with steric expectations, with the phenoxymethyl group oriented antiperiplanar to the pyrrolidine ring to minimize non-bonded interactions. Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 5.2 eV , suggesting moderate reactivity toward electrophilic agents.
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(11(2)7-10)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLBNQVNYJPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-22-5 | |
| Record name | Pyrrolidine, 3-[(2,4-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride, a compound with the molecular formula and a molar mass of approximately 227.73 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2,4-dimethylphenoxy group. This unique structure is believed to influence its interaction with various biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,4-Dimethylphenoxy)methylpyrrolidine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol |
| CAS Number | 1228070-84-5 |
The mechanism of action of this compound involves its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized that this compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Notably, it may interact with neurotransmitter systems, potentially affecting beta-adrenergic receptors, which are crucial in cardiovascular responses.
Antidepressant Effects
Preliminary studies suggest that compounds structurally related to 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine may exhibit antidepressant activity . These effects may arise from modulation of neurotransmitter levels in the brain.
Antitumor Activity
Research indicates that similar pyrrolidine derivatives have shown growth inhibitory effects against various tumor cell lines . For instance, compounds tested in MTT assays demonstrated significant cytotoxicity against cancer cells . Although specific data on 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine is limited, its structural properties suggest potential antitumor efficacy.
Case Studies and Research Findings
-
Study on Receptor Interaction :
A study highlighted the interaction of pyrrolidine derivatives with beta-adrenergic receptors. The findings suggest that modifications to the phenoxy group can significantly alter binding affinity and selectivity towards these receptors. -
Antitumor Screening :
In a comparative study involving various pyrrolidine compounds, 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine was included in a panel screening for anticancer properties. Results indicated potential activity against specific cancer cell lines, warranting further investigation into its therapeutic applications . -
Neurotransmitter Modulation :
Investigations into the neuropharmacological effects revealed that compounds similar to 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine might influence serotonin and norepinephrine levels in animal models, suggesting potential use in treating mood disorders.
Scientific Research Applications
Pharmacological Applications
Muscarinic Acetylcholine Receptor Modulation
One of the primary applications of 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride relates to its role as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). Research indicates that this compound exhibits significant activity in enhancing receptor signaling pathways, which could have implications for treating conditions such as bladder dysfunction and other disorders influenced by cholinergic signaling. In vitro studies have shown that it can effectively increase contractile responses in isolated smooth muscle tissues from rat bladders, suggesting its potential use as a therapeutic agent for urinary disorders .
Anticonvulsant and Analgesic Properties
The compound has also been investigated for its anticonvulsant and analgesic properties. Studies have demonstrated that derivatives of pyrrolidine compounds can exhibit significant activity against seizure models in animal studies. The structural modifications, including the incorporation of the 2,4-dimethylphenoxy group, enhance the bioactivity of these compounds, making them potential candidates for developing new anticonvulsant medications .
Synthesis and Structural Insights
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that optimize yield and purity. Typically, the synthesis starts with the formation of pyrrolidine derivatives through nucleophilic substitution reactions involving 2,4-dimethylphenol. The process can be optimized using various solvents and catalysts to enhance the reaction efficiency .
Crystallographic Studies
Crystallographic studies have provided insights into the molecular structure of this compound, revealing conformational aspects that are crucial for its biological activity. Understanding these structural features aids in rational drug design and the development of more potent analogs .
Case Studies
Case Study 1: Bladder Dysfunction Treatment
In a controlled study involving rat models, researchers administered varying doses of this compound to assess its effects on bladder contractility. The results indicated a dose-dependent increase in contractile amplitude, supporting its potential application in treating bladder dysfunctions .
Case Study 2: Anticonvulsant Activity
Another study focused on evaluating the anticonvulsant effects of this compound compared to established medications. The findings demonstrated that certain derivatives exhibited comparable or superior efficacy against induced seizures in rodent models, highlighting their potential as new therapeutic options for epilepsy .
Data Tables
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 2,4-Dimethylphenol + Pyrrolidine | 85 |
| Microwave-Assisted Synthesis | Various solvents (DMSO, THF) | 90 |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects: Electron-Withdrawing vs. Positional Isomerism: The 3,4-dimethylphenoxy variant () lacks the methylene linker, reducing steric bulk and possibly affecting conformational flexibility .
Linker Modifications: The methylene (–CH2–) linker in the main compound and analogs () provides spatial separation between the aromatic and amine groups, which may optimize receptor interactions.
Heterocyclic Amine Variations :
- Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) alters ring strain and hydrogen-bonding capacity. Piperidine derivatives () may exhibit distinct pharmacokinetic profiles due to increased basicity .
Physicochemical Properties :
- Higher halogen content (e.g., Cl, Br) correlates with increased molecular weight and lipophilicity (logP), which could improve blood-brain barrier penetration but reduce aqueous solubility .
- The absence of a linker () reduces molecular weight but may limit binding to deep hydrophobic pockets .
Research Implications
Structural variations in phenoxy-pyrrolidine/piperidine derivatives offer tunability for drug discovery:
- Targeted Design : Chloro/bromo substituents may enhance affinity for halogen-bonding receptors, while methyl groups improve metabolic stability.
- Linker Optimization : Methylene vs. ethylene linkers can be tailored to match the steric requirements of biological targets.
Preparation Methods
Nucleophilic Substitution Approach
This method involves the reaction of 3-pyrrolidinemethanol (or its salt) with 2,4-dimethylphenol derivatives bearing a good leaving group, such as a halogen (chloride or bromide) at the benzylic position.
Step 1: Synthesis of 2,4-dimethylphenoxymethyl halide
2,4-Dimethylphenol is reacted with formaldehyde and hydrogen halide (e.g., HCl or HBr) or with halomethylating agents (e.g., chloromethyl methyl ether) to form 2,4-dimethylphenoxymethyl chloride or bromide.Step 2: Reaction with pyrrolidine derivative
The 3-pyrrolidinemethanol or pyrrolidine is treated with the halomethyl phenoxy compound under basic conditions (e.g., potassium carbonate or sodium hydride) to promote nucleophilic substitution, forming the ether bond.Step 3: Formation of hydrochloride salt
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ether).
This approach is supported by analogous synthetic routes reported for related compounds such as 3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride, where nucleophilic substitution of a pyrrolidine derivative with a halogenated phenoxy compound is the key step.
Etherification via Williamson Ether Synthesis
An alternative preparation involves the Williamson ether synthesis:
- Step 1: Deprotonation of 2,4-dimethylphenol with a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the phenolate ion.
- Step 2: Reaction of the phenolate with a suitable alkyl halide derivative of pyrrolidine, such as 3-(chloromethyl)pyrrolidine.
- Step 3: Purification and conversion to hydrochloride salt.
This method benefits from the high selectivity of the Williamson ether synthesis and is commonly used in the preparation of phenoxy-substituted heterocycles.
Research Findings and Data Tables
The literature on this compound is limited, but related compounds provide insight into reaction conditions and yields.
| Parameter | Typical Condition/Value | Reference/Notes |
|---|---|---|
| Solvent | Acetonitrile, DMF, or ethanol | Common solvents for nucleophilic substitution |
| Base | Potassium carbonate, sodium hydride | Used to deprotonate phenol or activate nucleophile |
| Temperature | 50–100 °C | Elevated temperature to promote reaction |
| Reaction time | 4–24 hours | Depending on reactivity of halide and nucleophile |
| Yield | 60–85% | Based on analogous phenoxy-pyrrolidine syntheses |
| Purification | Recrystallization from ethanol/ether | To obtain pure hydrochloride salt |
| Salt formation | Treatment with HCl in ethanol or ether | To form stable hydrochloride salt |
Analytical and Characterization Notes
- The product is typically characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the ether linkage and pyrrolidine substitution.
- The hydrochloride salt form shows characteristic shifts in NMR due to protonation of the nitrogen atom.
- Melting point and elemental analysis confirm purity and salt formation.
Summary and Recommendations
- The preparation of this compound is best achieved via nucleophilic substitution of a halomethyl 2,4-dimethylphenoxy derivative with a pyrrolidine nucleophile.
- Reaction conditions should be optimized for solvent, temperature, and base to maximize yield.
- Conversion to the hydrochloride salt enhances compound stability and facilitates handling.
- Further optimization may include exploring alternative halogen leaving groups or phase-transfer catalysis to improve reaction efficiency.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride with high purity?
- Methodological Answer : The synthesis involves nucleophilic substitution and reflux conditions. For example, analogs like 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde are synthesized via nucleophilic substitution between 2-hydroxy-5-nitrobenzaldehyde and 1-(2-chloroethyl)pyrrolidine hydrochloride under reflux . Key parameters include:
- Base selection : Use strong bases (e.g., NaOH) in aprotic solvents like dichlorethane for efficient deprotonation .
- pH control : Maintain slightly acidic conditions (pH 5–6) during filtration to maximize yield and avoid salt formation .
- Reaction time : Stirring at room temperature for intermediates (e.g., acetohydrazide derivatives) ensures proper electrophilic activation .
Yields typically range from 77% to 81% for structurally similar pyrrolidine derivatives .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
-
Chromatography : HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. Equal volumes of standard and test solutions are injected, and peak responses are compared using the formula:
where $ C $ = standard concentration, $ W $ = sample weight, and $ r_i/r_S $ = peak response ratios <span data-key="23" class="reference-num" data-pages="undefined">11</span>.- Spectroscopy : NMR (¹H/¹³C) and EIMS provide structural confirmation. For example, ¹H NMR chemical shifts between δ 2.2–3.5 ppm indicate methylphenoxy and pyrrolidine protons, while EIMS fragments at m/z 412–439 confirm molecular weights of related derivatives .
- TLC : Monitor reaction progress using silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C in dry, ventilated areas to prevent degradation. Avoid contact with strong oxidizers .
- Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators, nitrile gloves, and EN 166-standard goggles to prevent inhalation, skin contact, or eye exposure .
- Spill management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via licensed waste handlers. Avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers investigate the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC-MS to identify byproducts (e.g., nitroso derivatives or hydrolyzed phenoxy fragments) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures. Related pyrrolidine derivatives show stability up to 150°C before significant mass loss .
- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–10). Acidic conditions may protonate the pyrrolidine ring, altering reactivity .
Q. What methodologies are recommended for resolving contradictory pharmacological data observed in studies involving pyrrolidine derivatives?
- Methodological Answer :
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of enantiomers or tautomers. For example, (R)- vs. (S)-configurations may exhibit divergent interactions with target receptors .
- In vitro assays : Validate conflicting results using orthogonal methods. If a compound shows varying IC₅₀ values in kinase inhibition assays, repeat tests with ATP-competitive controls (e.g., staurosporine) to confirm specificity .
- Metabolite profiling : Use LC-QTOF-MS to identify active metabolites that may contribute to observed discrepancies. For instance, 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine may undergo hepatic CYP450-mediated oxidation, altering efficacy .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
